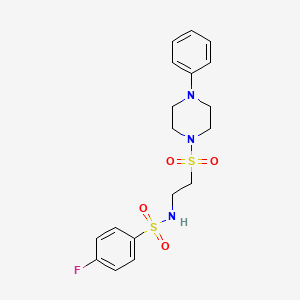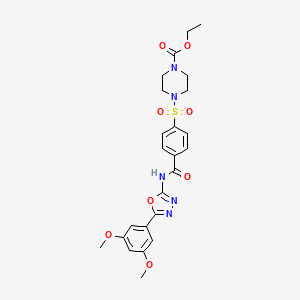
4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the search results, it’s worth noting that the synthesis of piperazine derivatives often involves reactions such as cyclization, the Ugi reaction, and ring opening of aziridines .Scientific Research Applications
Anticancer Activity
Benzoxazoles, including this compound, have been investigated for their potential as anticancer agents. Researchers synthesized a novel series of benzoxazoles with piperazine and fluorine moieties. Some of these benzoxazoles demonstrated promising cytotoxicity against human A-549 lung carcinoma cells. Notably, two intermediates exhibited lung cancer-selective properties at low concentrations, sparing healthy cells. This selectivity window highlights their potential as targeted anticancer compounds .
Medicinal Chemistry and Drug Development
Heterocyclic compounds, such as benzoxazoles, play a crucial role in medicinal chemistry. Their diverse biological activities make them attractive candidates for drug development. Researchers explore the pharmacological potential of benzoxazole analogues, including this compound, in various therapeutic areas .
Fluorine-Containing Compounds
The presence of fluorine in this compound contributes to its unique properties. Fluorinated molecules often exhibit altered pharmacokinetics, metabolic stability, and binding interactions. Researchers study the effects of fluorine substitution on drug properties, including bioavailability and selectivity .
Molecular Imaging and PET Radiotracers
In the field of molecular imaging, fluorine-18-labeled compounds are valuable as positron emission tomography (PET) radiotracers. Although not explicitly mentioned for this compound, the presence of fluorine suggests its potential use in PET imaging. Further research could explore its utility as a diagnostic tool for cancer or other diseases .
Plant Hormone Analogues
Indole derivatives, including this compound, have diverse biological roles. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to this compound, understanding indole derivatives contributes to broader knowledge of bioactive molecules and their applications .
Other Biological Activities
Although specific studies on this compound are limited, it’s worth investigating other potential activities. Benzoxazoles have been explored as antifungal, antituberculosis, mPGES-1 inhibitors, 5-HT receptor antagonists, and antiplasmodial agents. Further research could uncover additional biological effects .
properties
IUPAC Name |
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S2/c19-16-6-8-18(9-7-16)28(25,26)20-10-15-27(23,24)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9,20H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZHFNRHXKDLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2599099.png)
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole](/img/structure/B2599103.png)
![1-(2-Cyclohexylethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2599105.png)
![2-Amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2599106.png)
![3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2599107.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)acetamide](/img/structure/B2599110.png)
![2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2599112.png)

![3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2599115.png)
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2599116.png)

